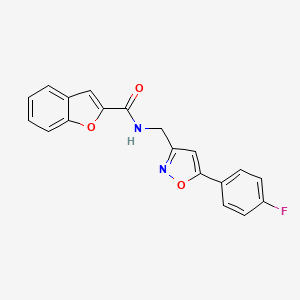

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide

Descripción

N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core linked to an isoxazole ring via a methylene bridge. The benzofuran moiety is substituted at the 2-position with a carboxamide group, while the isoxazole ring bears a 4-fluorophenyl substituent at the 5-position.

Propiedades

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2O3/c20-14-7-5-12(6-8-14)17-10-15(22-25-17)11-21-19(23)18-9-13-3-1-2-4-16(13)24-18/h1-10H,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUQWUASRZCJRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects.

Biochemical Pathways

Benzofuran compounds, which this compound is a derivative of, have been found to have broad-spectrum biological activities and potential applications as drugs. The exact pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The compound’s molecular weight is 19317, which could influence its bioavailability and pharmacokinetics

Result of Action

Given the biological activities associated with similar compounds, it’s possible that this compound could have antiviral, anti-inflammatory, or anticancer effects. The exact effects would depend on the compound’s targets and mode of action.

Actividad Biológica

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound consists of a benzofuran moiety linked to an isoxazole ring, which is further substituted with a 4-fluorophenyl group. The molecular formula is .

1. Anticancer Activity

Research indicates that compounds similar to N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide exhibit significant anticancer properties. For instance, derivatives with isoxazole rings have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 15 | Inhibition of EGFR |

| B | HeLa | 10 | Induction of apoptosis |

| C | A549 | 20 | Cell cycle arrest |

2. Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory activity. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:

A study conducted by Zhang et al. (2023) evaluated the anti-inflammatory effects of similar benzofuran derivatives in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory markers, indicating the potential use of these compounds in treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary assessments have indicated that N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways, particularly those associated with cancer proliferation.

- Receptor Modulation : Interaction with cellular receptors could alter downstream signaling, leading to apoptosis in cancer cells.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of isoxazole derivatives, highlighting how modifications can enhance biological activity.

Key Findings:

- Substitutions on the isoxazole ring significantly impact anticancer potency.

- Fluorination at the para position (as seen with the 4-fluorophenyl group) has been correlated with increased lipophilicity and improved membrane permeability, enhancing bioavailability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Benzofuran-Isoxazole Hybrids

The target compound’s benzofuran-isoxazole hybrid scaffold is distinct from analogs such as 5-Cyclopropyl-6-(5-(3-fluoro-4-hydroxyphenyl)oxazol-4-yl)-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (GSK8175, ). Key differences include:

- Oxazole vs. Isoxazole : GSK8175 features an oxazole ring (positions 4 and 5), whereas the target compound uses an isoxazole (oxygen at position 2, nitrogen at position 3). Isoxazole rings generally exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .

- Substituent Positioning : The fluorophenyl group in the target compound is located at the 5-position of the isoxazole, while GSK8175 places a 3-fluoro-4-hydroxyphenyl group on the oxazole. Hydroxyl groups, as in GSK8175, may enhance solubility but reduce blood-brain barrier permeability compared to halogenated analogs .

Benzofuran-Oxazolidinone Derivatives

Compounds like (S)-6-(4-(4-bromo-3-fluorophenyl)-2-oxooxazolidin-3-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide () replace the isoxazole with an oxazolidinone ring. Oxazolidinones are associated with antibacterial activity (e.g., linezolid), but their bulkier structure may reduce target selectivity compared to isoxazole-based molecules .

Fluorophenyl Substituent Modifications

The 4-fluorophenyl group is a common pharmacophore in the target compound and its analogs. However, substitution patterns vary:

- describes compounds with dihydroisobenzofuran cores and 4-fluorophenyl groups but lacks the isoxazole linkage. These molecules emphasize nitrile or carboxamide termini, which may alter electronic properties and binding affinity .

- Sarizotan Hydrochloride () incorporates a 4-fluorophenyl group into a pyridinemethanamine scaffold. Unlike the target compound, sarizotan’s primary mechanism targets serotonin and dopamine receptors, highlighting how fluorophenyl placement dictates therapeutic application .

Carboxamide Group Variations

The carboxamide group in the target compound is directly attached to the benzofuran core. In contrast, 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide () substitutes the methylene-linked isoxazole with a 1,2,5-oxadiazole (furazan) ring.

Physicochemical and Pharmacokinetic Profiles

While direct pharmacokinetic data for the target compound are unavailable, comparisons can be inferred:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.